5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-2-16-8-10-19(27-16)28(24,25)21-15-7-9-17-14(13-15)5-3-11-22(17)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSQPMAKCMWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions may target the carbonyl group or the sulfonamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are useful in drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Core Structural Differences
Tetrahydroquinoline vs. Tetrahydronaphthalene: The target compound and utilize a tetrahydroquinoline scaffold, whereas employs a tetrahydronaphthalene (tetralin) system. The tetrahydroquinoline’s fused aromatic ring may enhance π-π stacking interactions compared to the less planar tetralin .
Sulfonamide vs. Carboxamide: The target compound and are sulfonamides, while is a carboxamide.
Fluorophenyl-thiazolo-triazole (): The fluorine atom enhances lipophilicity and metabolic stability, while the triazole-thiazole system may confer rigidity and binding specificity . Isobutyl and 2-oxo (): The 2-oxo group could participate in keto-enol tautomerism, affecting reactivity, while the isobutyl chain may increase steric bulk .
Molecular Weight and Complexity
Functional Group Implications
- Electron-Withdrawing Groups: The thiophene-2-carbonyl group in the target compound may reduce electron density on the tetrahydroquinoline, altering reactivity compared to ’s 2-oxo group.
Biological Activity
5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a tetrahydroquinoline moiety and thiophene rings, which are known for their diverse biological activities. The sulfonamide group is particularly notable for its role in various pharmacological applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often target key proteins involved in cancer cell proliferation and survival. Inhibition of the MDM2 protein, which regulates p53 tumor suppressor activity, has been noted in related compounds .
- Case Study : A study involving tetrahydroquinoline derivatives demonstrated potent activity against various human cancer cell lines, highlighting a structure-activity relationship (SAR) that suggests modifications to the thiophene or sulfonamide groups can enhance efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound class has also been investigated:
- Activity Spectrum : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Quantitative Assessment : The minimum inhibitory concentrations (MICs) for these compounds were determined using standard disk diffusion methods, revealing promising results for clinical applications.
Enzyme Inhibition
The inhibition of specific enzymes is another critical aspect of the biological activity of this compound:
- Target Enzymes : Compounds have been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and oxidative stress responses. This inhibition can lead to increased apoptosis in cancer cells .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | MDM2 inhibition | |
| Antimicrobial | Disruption of cell membranes | |
| Enzyme Inhibition | TrxR inhibition |
Research Findings
Recent studies have focused on synthesizing new derivatives of the parent compound to enhance biological activity:
- Synthesis Techniques : Efficient one-pot synthesis methods have been developed for related thiophene and quinoline derivatives, which may also apply to the target compound .
- In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce tumor size and improve survival rates compared to controls.
Q & A
What are the key synthetic pathways for 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions focusing on coupling thiophene sulfonamide derivatives with functionalized tetrahydroquinoline intermediates. Key steps include:
- Intermediate preparation : Formation of 1,2,3,4-tetrahydroquinoline derivatives via cyclization of substituted anilines (e.g., LiAlH4 reduction in THF) .
- Thiophene coupling : Introduction of the thiophene-2-sulfonamide group via nucleophilic substitution or amide bond formation under controlled pH and catalytic conditions .
- Purification : Use of column chromatography (silica gel) and recrystallization to achieve >95% purity .
Table 1 : Example Reaction Yields from Analogous Syntheses
| Intermediate Reaction | Yield (%) | Reference |
|---|---|---|
| LiAlH4 reduction in THF | 69–95 | |
| Thiophene sulfonylation | 68–85 |
Which spectroscopic and analytical methods are critical for characterizing this compound?
Level : Basic
Answer :
Comprehensive characterization requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions and scaffold integrity .
- Mass spectrometry (MS) : High-resolution MS (e.g., [M] 475.0936) for molecular weight validation .
- Elemental analysis : To verify purity (e.g., C: 73.34%, H: 3.80%, S: 13.47%) .
- HPLC : For purity assessment and reaction monitoring .
Table 2 : Representative Analytical Data for Structural Confirmation
| Method | Key Data/Outcome | Reference |
|---|---|---|
| H NMR (400 MHz) | δ 7.45 (s, 1H, quinoline H) | |
| HRMS | m/z 492.58 (calc. for CHNOS) |
How does the thiophene-tetrahydroquinoline scaffold influence biological activity?
Level : Advanced
Answer :
The hybrid scaffold enables dual interactions with biological targets:
- Thiophene sulfonamide : Binds to enzyme active sites (e.g., carbonic anhydrase) via sulfonamide coordination .
- Tetrahydroquinoline : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Structure-activity relationship (SAR) : Modifications at the ethyl or sulfonamide groups correlate with antimicrobial potency (e.g., IC shifts from 12 μM to 3 μM with halogen substitution) .
What strategies resolve contradictions in biological activity data across studies?
Level : Advanced
Answer :
Addressing discrepancies involves:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to account for metabolite interference .
- Data normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase studies) .
Table 3 : Case Study on Data Normalization
| Study | Reported IC (μM) | Normalized IC (vs. Control) |
|---|---|---|
| Study A (2023) | 15.2 | 14.8 |
| Study B (2024) | 8.7 | 8.5 |
What are the primary in vitro assays used to evaluate its bioactivity?
Level : Basic
Answer :
Common assays include:
- Antimicrobial testing : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase IX/XII isoforms .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values in MCF-7 cells) .
How can computational methods aid in understanding its interactions with biological targets?
Level : Advanced
Answer :
- Molecular docking : Predict binding modes with enzymes (e.g., AutoDock Vina for carbonic anhydrase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Relate electronic parameters (e.g., logP, polar surface area) to antimicrobial activity .
What are the solubility and stability considerations for this compound?
Level : Basic
Answer :
- Solubility : Limited aqueous solubility (DMSO stock solutions recommended at 10 mM) .
- Stability : Degrades under acidic conditions (pH < 4); store at -20°C in inert atmosphere .
What are the challenges in optimizing its pharmacokinetic profile?
Level : Advanced
Answer :
Key challenges include:
- Oral bioavailability : Low due to high molecular weight (>500 Da) and logP > 5 .
- Metabolic clearance : Rapid glucuronidation of the sulfonamide group (t < 2 hrs in liver microsomes) .
- Strategies : Prodrug design (e.g., esterification of the ethyl group) to enhance absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
